2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Description
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core linked to a benzo[d][1,3]dioxole moiety and an antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) group. Its structure integrates multiple pharmacophores:
- Benzo[d][1,3]dioxole: A methylenedioxy-substituted aromatic ring known to enhance metabolic stability and bioavailability in medicinal chemistry .
- 6-Oxopyridazinone: A nitrogen-rich heterocycle associated with diverse biological activities, including anti-inflammatory and analgesic effects .
- Antipyrine-derived acetamide: A pyrazolone scaffold historically used in antipyretic and analgesic agents, with modifications influencing receptor affinity .
Synthetic routes for analogous compounds (e.g., ) typically involve coupling reactions between activated acetic acid derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid) and heterocyclic halides or amines under basic conditions (e.g., Cs₂CO₃ in DMF) . Characterization relies on NMR, IR, and mass spectrometry, with crystallographic data (e.g., ) confirming hydrogen-bonding patterns critical for stability .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5/c1-15-23(24(32)29(27(15)2)17-6-4-3-5-7-17)25-21(30)13-28-22(31)11-9-18(26-28)16-8-10-19-20(12-16)34-14-33-19/h3-12H,13-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNXSCGXKNCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure features multiple bioactive moieties, which may contribute to its biological activities. This article reviews the compound's biological activities, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be broken down into several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its antioxidant properties and potential in cancer therapy.
- Pyridazine ring : Often associated with various pharmacological effects including anti-inflammatory and antimicrobial activities.
- Pyrazole derivatives : Recognized for their diverse biological activities such as anti-cancer and anti-diabetic effects.
Antioxidant Activity
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant antioxidant properties. The presence of this moiety in the compound may enhance its ability to scavenge free radicals, thus potentially protecting cells from oxidative damage.
Anticancer Potential
Studies have suggested that derivatives of pyridazine and pyrazole can inhibit cancer cell proliferation. The specific compound under review has shown promise in preliminary assays against various cancer cell lines. For instance:
- In vitro studies demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
Neuroprotective Effects
Given the structural features that suggest interaction with neurochemical pathways, the compound may also exhibit neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to improve motor function and reduce neuroinflammation.
The biological activities of the compound are believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegenerative disorders.
- Modulation of Signaling Pathways : By interacting with various signaling pathways involved in cell survival and apoptosis, the compound may promote cell death in cancerous cells while protecting healthy neurons.
- Antioxidative Mechanisms : The antioxidant properties help mitigate oxidative stress, a contributing factor in both cancer progression and neurodegeneration.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities. For example:
- A study published in Pharmaceutical Research highlighted a series of pyridazine derivatives that exhibited potent MAO-B inhibition, suggesting a parallel mechanism that could be applicable to our compound .
Synthesis Pathway
The synthesis typically involves multi-step organic reactions:
- Formation of Benzo[d][1,3]dioxole : From ortho-dihydroxybenzene derivatives.
- Pyridazine Ring Formation : Through cyclization reactions involving hydrazines or hydrazones.
- Acetamide Functionalization : Final introduction of the acetamide group enhances solubility and biological activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields for antipyrine-pyridazinone hybrids (e.g., 6e–6h) range from 42–62%, suggesting moderate efficiency .
- The use of Cs₂CO₃ as a mild base in DMF is a common strategy for nucleophilic substitution or coupling reactions .
Pharmacological and Physicochemical Comparison
While direct bioactivity data for the target compound are unavailable, insights can be inferred from structural analogs:
- Analgesic/Anti-inflammatory Activity : Compounds 6e–6h demonstrated in vivo efficacy, with 6e (62% yield) showing significant pain reduction in rodent models . The benzo[d][1,3]dioxole group in the target compound may further improve duration of action due to slower metabolism .
- Solubility: The antipyrine moiety (logP ~1.5) and polar pyridazinone core likely confer moderate aqueous solubility, whereas thienopyrimidine derivatives () may exhibit higher lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
